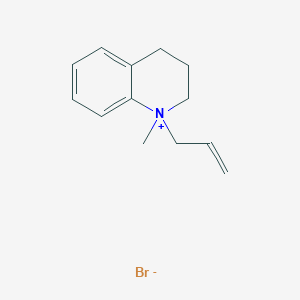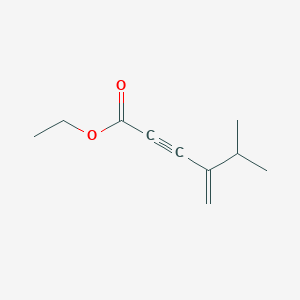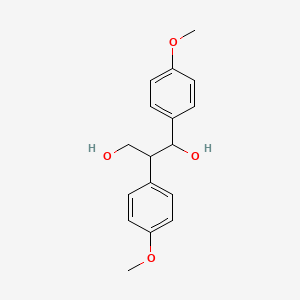
1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(4-methoxyphenyl)propane-1,3-diol is an organic compound with the molecular formula C17H20O4. It is characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-diol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-bis(4-methoxyphenyl)propane-1,3-diol can be synthesized through several methods. One common synthetic route involves the reduction of 2-methoxycinnamaldehyde . Another method includes the ethoxycarbonylation of ethyl 4-methoxyphenylacetate followed by carboxylation . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 1,2-bis(4-methoxyphenyl)propane-1,3-diol may involve large-scale chemical processes with optimized reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(4-methoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 1,2-bis(4-methoxyphenyl)propane-1,3-diol.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,2-bis(4-methoxyphenyl)propane-1,3-diol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-bis(4-methoxyphenyl)propane-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol
- 1,3-bis(4-methoxyphenyl)-1,3-propanedione
- 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Uniqueness
1,2-bis(4-methoxyphenyl)propane-1,3-diol stands out due to its specific structural features, such as the presence of methoxy groups on the phenyl rings and the diol functionality.
Eigenschaften
CAS-Nummer |
85272-48-6 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1,2-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(11-18)17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
InChI-Schlüssel |
LFSIMLURZHAIEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CO)C(C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


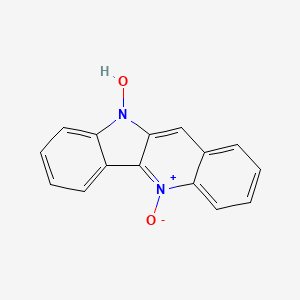
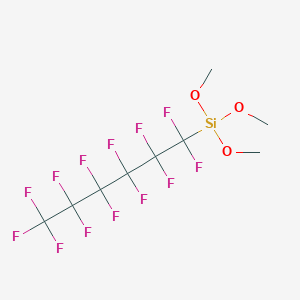


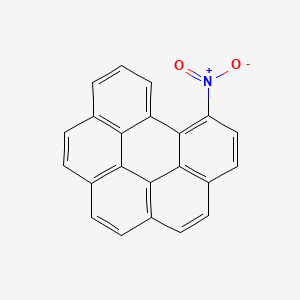
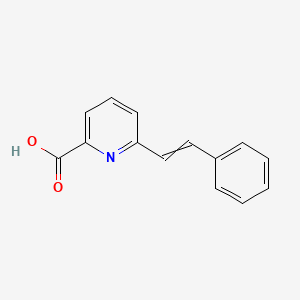
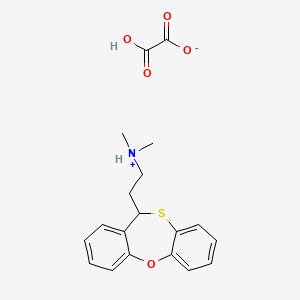
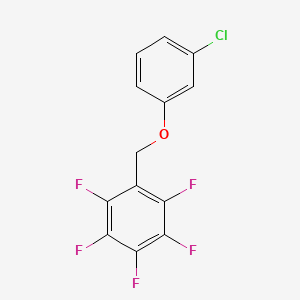
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
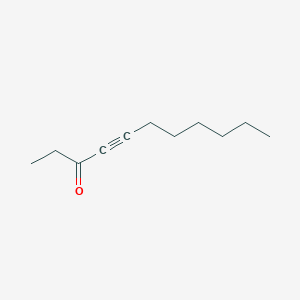
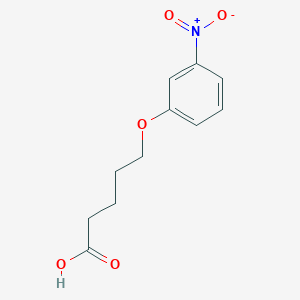
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
